N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide
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Description
Comprehensive Analysis of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide
Synthesis Analysis
The synthesis of related N-phenyl acetamide derivatives involves various chemical reactions. For instance, N-(2-hydroxyphenyl)acetamide derivatives are synthesized through reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane . Another example is the synthesis of N-(4-(3,4-dicyanophenoxy)phenyl)acetamide, which is prepared through a displacement reaction followed by a reaction with metal salts . These methods suggest that the synthesis of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide would likely involve similar multi-step organic reactions, possibly including amidation and substitution reactions.
Molecular Structure Analysis
The molecular structure of N-phenyl acetamide derivatives is characterized using various spectroscopic techniques such as NMR, IR, and MS. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR and LC-MS . X-ray crystallography is also used to determine the molecular structure, as seen in the study of a monoclinic polymorph of N-[4-(acetyloxy)phenyl]acetamide . These techniques would be applicable to analyze the molecular structure of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide.
Chemical Reactions Analysis
The chemical reactions involving N-phenyl acetamide derivatives are diverse. For instance, bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides undergo various transformations, including glucosylation and sulfation, as part of detoxification processes in different organisms . Similarly, N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide may also participate in such biotransformations or other chemical reactions depending on the functional groups present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenyl acetamide derivatives can be inferred from their synthesis and molecular structure. For example, metallophthalocyanines with phenoxyacetamide units exhibit increased solubility in organic solvents . The stability of these compounds can vary, as seen with N-hydroxyacetaminophen, which is moderately unstable at physiological pH and temperature . The presence of substituents on the phenyl rings, as well as the nature of the acetamide linkage, can significantly influence the physical and chemical properties of these compounds, including their solubility, stability, and reactivity.
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has indicated that derivatives of 2-(substituted phenoxy)acetamide, such as N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide, show promising potential as anticancer, anti-inflammatory, and analgesic agents. A study by Rani et al. (2014) demonstrated that compounds with halogens on the aromatic ring, which is a characteristic of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide, exhibited significant anticancer and anti-inflammatory activities (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis for Antimalarial Drugs
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. Magadum and Yadav (2018) highlighted its role in the chemoselective monoacetylation of 2-aminophenol, a key step in antimalarial drug synthesis (Magadum & Yadav, 2018).
Potential Treatment for Obesity and Diabetes
Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties, which are structurally similar to N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide, and found that these compounds showed potent agonistic activity against β3-adrenergic receptors. This indicates potential for use in treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).
Role in Hypoglycemic Activity
Nikalje et al. (2012) synthesized derivatives of 2, 4-thiazolidinedione, which included 2-(4-formyl phenoxy) N-substituted acetamide, a similar compound to N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide. These derivatives exhibited significant hypoglycemic activity in animal models, suggesting potential therapeutic use in diabetes management (Nikalje, Deshp, & Une, 2012).
Photocatalytic Degradation Studies
A study on the photocatalytic degradation of paracetamol, which is structurally similar to N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide, provided insights into the environmental implications and degradation pathways of such compounds. This research by Jallouli et al. (2017) is relevant for understanding the environmental impact and decomposition of N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
properties
IUPAC Name |
2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-14-16-10-12-18(13-11-16)25-15-21(24)22-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-14H,15H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBOXNJTXICJKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332215 |
Source
|
Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide | |
CAS RN |
17172-60-0 |
Source
|
Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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